ethyl 8-fluoro-4-oxo-3H-quinoline-3-carboxylate
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Overview
Description
Ethyl 8-fluoro-4-oxo-3H-quinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a fluorine atom at the 8th position and an ethyl ester group at the 3rd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-fluoro-4-oxo-3H-quinoline-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7,8-diamino-1,4-dihydroquinoline-3-carboxylate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled fluorination and cyclization reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-fluoro-4-oxo-3H-quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can replace the fluorine atom in the presence of catalysts.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-fluoro-4-oxo-3H-quinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics and anticancer agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 8-fluoro-4-oxo-3H-quinoline-3-carboxylate involves:
DNA Gyrase Inhibition: The compound targets bacterial DNA gyrase, an enzyme essential for DNA replication.
Topoisomerase IV Inhibition: It also inhibits topoisomerase IV, another enzyme involved in DNA replication and cell division.
Pathways Involved: By stabilizing the enzyme-DNA complex, the compound prevents DNA replication, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar mechanism of action.
Norfloxacin: Another fluoroquinolone with comparable antibacterial properties.
Ofloxacin: Known for its broad-spectrum antibacterial activity.
Uniqueness
Ethyl 8-fluoro-4-oxo-3H-quinoline-3-carboxylate is unique due to its specific structural modifications, such as the ethyl ester group and the fluorine atom at the 8th position. These modifications enhance its antibacterial properties and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H10FNO3 |
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Molecular Weight |
235.21 g/mol |
IUPAC Name |
ethyl 8-fluoro-4-oxo-3H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6,8H,2H2,1H3 |
InChI Key |
URTRDGSLYDXNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=NC2=C(C1=O)C=CC=C2F |
Origin of Product |
United States |
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